CYP11B2 (Aldosterone Synthase) Selectivity over CYP11B1 (11β-Hydroxylase) – A 133-Fold Preference
In a cellular assay using human CYP11B2 expressed in V79 MZh cells, (R)-Cyclohexyl 2-methoxyphenyl sulfoxide inhibited CYP11B2 with an IC50 of 43 nM. In the same assay system, inhibition of human CYP11B1 was markedly weaker, with an IC50 of 5710 nM, yielding a selectivity ratio of approximately 133-fold [1]. For context, the clinically approved CYP11B2 inhibitor osilodrostat (LCI699) exhibits a reported selectivity ratio of only ~4–50-fold under various assay conditions (CYP11B2 IC50 0.7–2.5 nM; CYP11B1 IC50 2.5–35 nM) [2]. Thus, the (R)-sulfoxide offers distinctly greater discrimination between these two highly homologous enzymes.
| Evidence Dimension | CYP11B2 vs CYP11B1 selectivity ratio |
|---|---|
| Target Compound Data | CYP11B2 IC50 43 nM; CYP11B1 IC50 5710 nM (ratio 133-fold) |
| Comparator Or Baseline | Osilodrostat: CYP11B2 IC50 0.7–2.5 nM; CYP11B1 IC50 2.5–35 nM (ratio ~4–50-fold) |
| Quantified Difference | Selectivity ratio ~2.7–33× higher for the target compound |
| Conditions | Target: V79 MZh cells, [14C]-deoxycorticosterone, 6 h incubation. Osilodrostat: varying cellular/ enzymatic assays. |
Why This Matters
Higher selectivity reduces off-target cortisol suppression, making the compound a more precise probe for aldosterone-specific pathways in disease models.
- [1] BindingDB. BDBM50078620. CYP11B2 IC50 43 nM; CYP11B1 IC50 5710 nM in V79 MZh cells. View Source
- [2] Therapeutic Target Database (TTD). Osilodrostat CYP11B2 IC50 2.5 nM. RxReasoner: Osilodrostat CYP11B1 IC50 2.5 nM. View Source
